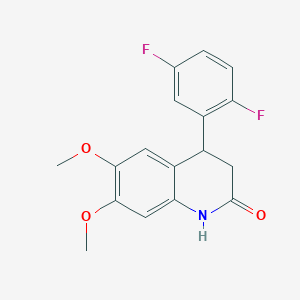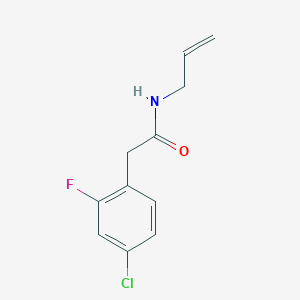
N-allyl-2-(4-chloro-2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(4-chloro-2-fluorophenyl)acetamide, also known as ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response. ACY-1215 has been studied extensively for its potential applications in cancer therapy and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins. HDAC6 is involved in the deacetylation of tubulin, a protein that is essential for cell motility and division. Inhibition of HDAC6 leads to the accumulation of acetylated tubulin, which disrupts the cytoskeleton and induces apoptosis in cancer cells. N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has also been shown to increase the levels of heat shock proteins, which play a role in protein folding and cellular stress response.
Biochemical and Physiological Effects:
N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-allyl-2-(4-chloro-2-fluorophenyl)acetamide induces apoptosis and inhibits cell proliferation. In neurodegenerative diseases, N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has been shown to reduce the accumulation of toxic proteins and improve neuronal function. N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-allyl-2-(4-chloro-2-fluorophenyl)acetamide in lab experiments include its high potency and selectivity for HDAC6, as well as its ability to induce apoptosis in cancer cells. However, N-allyl-2-(4-chloro-2-fluorophenyl)acetamide may have limitations in certain experimental settings, such as in vivo studies where its pharmacokinetics and toxicity need to be carefully evaluated.
Orientations Futures
There are several future directions for research on N-allyl-2-(4-chloro-2-fluorophenyl)acetamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of interest is the investigation of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide in other neurodegenerative diseases, such as Alzheimer's disease. Additionally, the development of new HDAC6 inhibitors with improved pharmacokinetics and toxicity profiles may lead to the discovery of more effective treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide involves a multi-step process, starting from commercially available starting materials. The first step involves the formation of an amide bond between 4-chloro-2-fluoroaniline and allylamine. This intermediate is then converted to the final product through a series of steps involving acylation, reduction, and deprotection. The synthesis of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has been optimized for high yield and purity, making it a viable candidate for large-scale production.
Applications De Recherche Scientifique
The potential applications of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide in cancer therapy have been extensively studied. HDAC6 inhibition has been shown to induce apoptosis in cancer cells, and N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has been found to be effective against various types of cancer, including multiple myeloma and lymphoma. N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Huntington's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c1-2-5-14-11(15)6-8-3-4-9(12)7-10(8)13/h2-4,7H,1,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVUFOSOVPZDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5314784.png)
![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)
![1-benzyl-N-[2-(cyclopentylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B5314796.png)
![N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5314803.png)

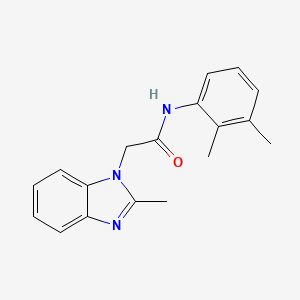
![methyl 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5314827.png)
![(3R)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5314831.png)
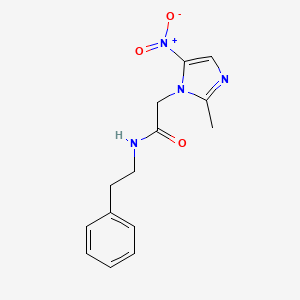
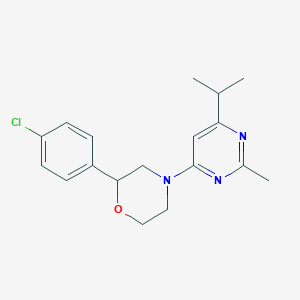
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5314860.png)
![1-[(dimethylamino)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5314867.png)
![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5314868.png)
